molecular formula C13H15N3O3S B2370459 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-87-4

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2370459
CAS No.: 896337-87-4
M. Wt: 293.34
InChI Key: BADOWHZNXDRTTF-UHFFFAOYSA-N
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Description

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyridotriazine core with a dioxolane ring and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps. One common route includes the nucleophilic substitution of a chlorinated precursor with a dioxolane derivative. The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridotriazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridotriazine derivatives.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its combination of a pyridotriazine core with a dioxolane ring and an ethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a novel derivative that incorporates a 1,3-dioxolane moiety, which has been recognized for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Antimicrobial Properties

Research indicates that compounds containing 1,3-dioxolane structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have demonstrated that derivatives with similar structures show activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives range from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antifungal Activity : Compounds similar to the target molecule have shown antifungal efficacy against Candida albicans, with some exhibiting significant activity at comparable concentrations .

The biological activity of these compounds is often attributed to their ability to disrupt cellular processes in pathogens. The dioxolane ring may enhance membrane permeability or interfere with nucleic acid synthesis. Further studies are required to elucidate the precise mechanisms involved.

Case Studies

Several case studies have highlighted the effectiveness of dioxolane derivatives in treating infections:

  • Study on Antibacterial Activity : A recent study synthesized several dioxolane derivatives and tested them against a panel of bacteria. The results indicated that certain compounds exhibited strong antibacterial properties against resistant strains .
  • Antifungal Screening : Another investigation focused on the antifungal potential of dioxolane-based compounds. The findings revealed that most derivatives showed promising antifungal activity against clinical isolates of Candida species .

Comparative Analysis Table

Compound NameStructure TypeMIC (µg/mL)Activity
Compound ADioxolane625Excellent against S. aureus
Compound BDioxolane1250Moderate against S. epidermidis
Compound CDioxolane500Significant antifungal activity against C. albicans

Properties

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-3-2-5-16-11(9)14-12(15-13(16)17)20-8-4-10-18-6-7-19-10/h2-3,5,10H,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADOWHZNXDRTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCCC3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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